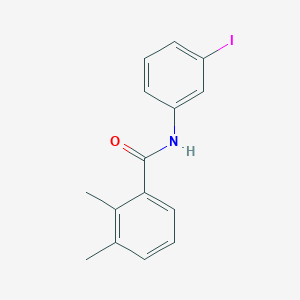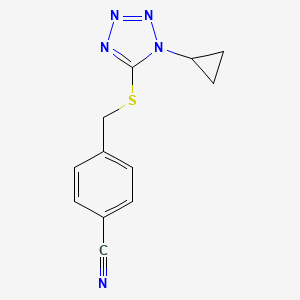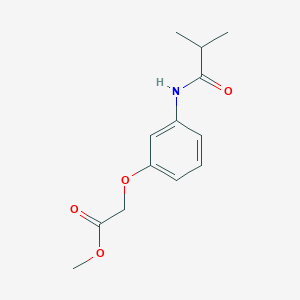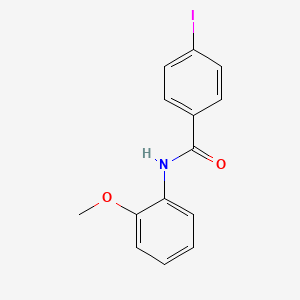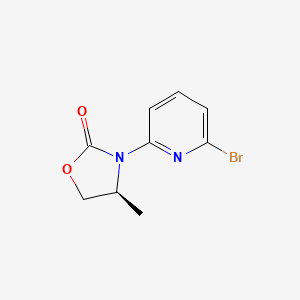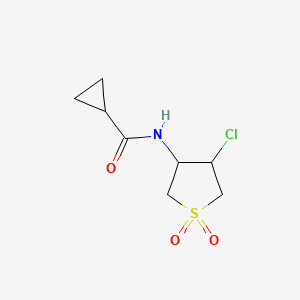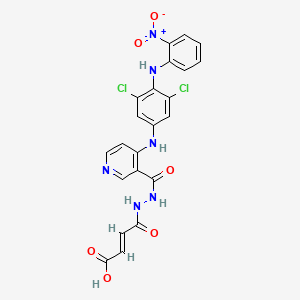
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonylmethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the specific spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Introduction of the Methylsulfonylmethyl Group: The methylsulfonylmethyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methylsulfonylmethyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxylate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methylsulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the carboxylate moiety can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nature of the substituent introduced.
科学研究应用
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or receptor antagonist, depending on its specific structure and functional groups. The molecular targets and pathways involved can include enzymes, receptors, ion channels, and transporters.
相似化合物的比较
Similar Compounds
- tert-Butyl (2S,4R)-4-hydroxy-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((ethylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)ethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfonylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
属性
分子式 |
C11H22N2O4S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
InChI 键 |
JOYMSIDZLFBABE-BDAKNGLRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




